Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the tetrazolopyrimidine family This compound is characterized by its complex structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as an ethyl group, a nitrophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an urea derivative. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF), often in the presence of a catalyst like p-toluenesulfonic acid or a Lewis acid .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using basic or acidic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for basic hydrolysis, sulfuric acid (H₂SO₄) for acidic hydrolysis.
Major Products
Reduction: Conversion of the nitrophenyl group to an aminophenyl group.
Hydrolysis: Conversion of the ester group to a carboxylic acid group.
Scientific Research Applications
Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tetrazole ring can also mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-7-(4’-nitrophenyl)-5-ethyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a tetrazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H14N6O4 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14N6O4/c1-3-10-11(13(21)24-2)12(19-14(15-10)16-17-18-19)8-5-4-6-9(7-8)20(22)23/h4-7,12H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
FDOOAZFQFXJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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